![molecular formula C9H6Cl2N2 B3249866 5,7-Dichloro-6-methylquinoxaline CAS No. 19853-69-1](/img/structure/B3249866.png)
5,7-Dichloro-6-methylquinoxaline
Overview
Description
5,7-Dichloro-6-methylquinoxaline is a chemical compound with the CAS Number: 19853-69-1 . It has a molecular weight of 213.07 and its IUPAC name is 5,7-dichloro-6-methylquinoxaline . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 5,7-Dichloro-6-methylquinoxaline is1S/C9H6Cl2N2/c1-5-6(10)4-7-9(8(5)11)13-3-2-12-7/h2-4H,1H3
. This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis
5,7-Dichloro-6-methylquinoxaline is a powder that is stored at room temperature . It has a melting point of 115-117 degrees Celsius . The compound has a molecular weight of 213.07 .Scientific Research Applications
Antimicrobial Activity
5,7-Dichloro-6-methylquinoxaline and its derivatives show potential in antimicrobial applications. A study synthesized various quinoxaline derivatives, including those related to 5,7-Dichloro-6-methylquinoxaline, demonstrating optimized antimicrobial activity. These compounds were tested and found to possess significant antimicrobial properties (Singh et al., 2010).
Safety and Hazards
The safety information for 5,7-Dichloro-6-methylquinoxaline includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Future Directions
Quinoxaline and its derivatives have become a subject of extensive research due to their emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . This suggests that 5,7-Dichloro-6-methylquinoxaline and similar compounds may have potential for future development in various fields, including medicine and materials science .
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known for their versatile pharmacological properties . They can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Quinoxaline derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets . More research is needed to elucidate the pathways affected by this particular compound.
Result of Action
As a quinoxaline derivative, it may exhibit a range of biological activities, but specific effects would depend on its interaction with its targets .
properties
IUPAC Name |
5,7-dichloro-6-methylquinoxaline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-6(10)4-7-9(8(5)11)13-3-2-12-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCCJZIKAPRPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN=C2C=C1Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dichloro-6-methylquinoxaline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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